molecular formula C13H10ClN3O B183339 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 173459-03-5

4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B183339
CAS No.: 173459-03-5
M. Wt: 259.69 g/mol
InChI Key: UUGVARUTGQCQHQ-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and a 4-methoxyphenyl group at position 4. The 4-chloro group is a common pharmacophore in kinase inhibitors, while the 4-methoxyphenyl substituent may enhance solubility and target binding via electron-donating effects .

Properties

IUPAC Name

4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-18-9-4-2-8(3-5-9)11-6-10-12(14)15-7-16-13(10)17-11/h2-7H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGVARUTGQCQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(N2)N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632507
Record name 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173459-03-5
Record name 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2-Methyl-3,3-dichloroacrylonitrile with Trimethyl Orthoformate

In the initial step, 2-methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate under controlled conditions to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene. This intermediate is critical for subsequent cyclization.

ParameterSpecification
SolventSolvent A (unspecified)
Temperature0–50°C
Reaction Time1–3 hours (dropwise addition)

Cyclization with Formamidine Salt

The intermediate undergoes addition-condensation cyclization with formamidine salt in the presence of a base (e.g., NaOH or KOH). A two-stage alkaline treatment ensures complete dehydrochlorination and ring closure:

  • Cyclization Phase :

    • Molar Ratios : Base (2.0–3.0 eq), formamidine salt (1.0–1.5 eq), intermediate (1.0 eq).

    • Conditions : 0–50°C for 2–8 hours.

  • Elimination Phase :

    • Temperature : 50–110°C for 2–8 hours.

    • Outcome : 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is isolated via filtration and drying.

ReagentRole
Pd(PPh₃)₄Catalyst
Na₂CO₃Base
DME/H₂OSolvent System
4-Methoxyphenylboronic AcidCoupling Partner

Hypothetical Protocol :

  • React 6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-methoxyphenylboronic acid.

  • Use Pd(PPh₃)₄ (5 mol%) in DME/H₂O (3:1) at 80°C for 12 hours.

  • Purify via column chromatography to isolate the desired product.

Nucleophilic Aromatic Substitution

If the 6-position is activated toward nucleophilic attack (e.g., via electron-withdrawing groups), 4-methoxyphenoxide could displace a leaving group (e.g., chloride). However, this approach is less likely due to the electron-deficient nature of the pyrrolo[2,3-d]pyrimidine ring.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H10ClN3O
  • Molecular Weight : 259.7 g/mol
  • CAS Number : 173459-08-0
  • IUPAC Name : 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and structural versatility. Its unique functional groups enable it to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    • This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals. It is particularly noted for its role in developing kinase inhibitors and other therapeutic agents targeting various diseases, including cancer and autoimmune disorders .
  • Targeting Receptor Tyrosine Kinases (RTKs)
    • Research has demonstrated that derivatives of this compound can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. The flexibility of the side chains attached to the pyrrolo[2,3-d]pyrimidine structure enhances potency and selectivity against specific RTKs .
  • Tofacitinib Derivatives
    • The compound is structurally related to Tofacitinib, a drug used for treating rheumatoid arthritis. Its derivatives have been explored for improved efficacy and reduced side effects compared to existing treatments .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core
    • The initial step often includes the cyclization of appropriate precursors such as diethyl malonate and allyl bromide to form the pyrimidine ring structure.
  • Chlorination and Functionalization
    • Chlorination reactions using reagents like phosphorus oxychloride introduce the chlorine atom at the desired position on the pyrimidine ring.
  • Methoxy Group Introduction
    • The methoxy group can be introduced through methylation reactions involving methanol or methylating agents under basic conditions.

Case Study 1: Development of RTK Inhibitors

A study published in Nature detailed the synthesis and evaluation of N4-phenylsubstituted derivatives of 7H-pyrrolo[2,3-d]pyrimidines, demonstrating their potential as selective RTK inhibitors. The introduction of various substituents was shown to enhance selectivity and potency against specific cancer cell lines .

Case Study 2: Synthesis of Tofacitinib Analogues

Research highlighted in Journal of Medicinal Chemistry focused on synthesizing analogues of Tofacitinib using this compound as an intermediate. These analogues exhibited improved pharmacokinetic profiles and enhanced therapeutic indices in preclinical models of rheumatoid arthritis .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents at positions 4, 6, and 7, impacting melting points, solubility, and synthetic yields:

Compound ID Substituents (Position) Melting Point (°C) Yield (%) Physical Form Key NMR Features (δ, ppm) Source
Compound 13 4-Cl, 6-(2,5-dimethoxybenzyl) 188 61 White solid 3.73 (OCH₃), 6.74–7.44 (Ar-H)
Compound 18 4-Cl, 6-(2-phenylethyl) 165–168 85 Light brown solid 2.88–2.94 (CH₂), 7.24–7.99 (Ar-H)
Compound 8 4-Cl-2-F, 6-(2-methylbenzyl) 210 70 White solid 2.29 (CH₃), 7.16–7.92 (Ar-H)
Compound 10 4-Br, 6-[2-(2-Cl-phenyl)ethyl] 178.5–180.5 56 Orange solid 2.88–3.07 (CH₂), 7.24–7.99 (Ar-H)
Compound 1 4-NHPh 241 37 White powder 7.89–7.01 (Ar-H), 11.74 (NH)
Compound 2 4-NH(4-F-Ph) 253 29 Grey powder 7.88 (d, Ar-H), 7.17 (t, Ar-H)

Key Observations :

  • Electron-donating groups (e.g., methoxy in Compound 13) correlate with moderate melting points (188°C) and higher yields (61–85%) compared to halogenated analogs.
  • Halogen substitutions (e.g., 4-Cl-2-F in Compound 8) increase melting points (210°C), likely due to enhanced intermolecular interactions.
  • Bulky substituents (e.g., 2-phenylethyl in Compound 18) reduce crystallinity, yielding lower-melting solids (165–168°C).

Example Routes :

Compound 13 (): Reaction of 4-chloroaniline with 6-(2,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine in isopropanol/HCl (12 h reflux, 61% yield).

Compound 8 () : Substitution with 2-fluoro-4-chloroaniline under similar conditions (70% yield).

Compound 1 () : Reaction with aniline (37% yield, lower due to steric hindrance).

Yield Drivers :

  • Electron-deficient amines (e.g., 4-Cl-aniline) react more efficiently than electron-rich analogs.
  • Prolonged reflux (12–48 h) and acidic conditions enhance substitution rates .

Structure-Activity Relationships (SAR) :

  • 4-Cl Group : Essential for binding to kinase ATP pockets.
  • 6-Aryl Substitutions : 4-Methoxyphenyl may improve solubility and reduce toxicity compared to halogens.
  • 7-Position Modifications : Sulfonyl or tosyl groups (e.g., ) enhance stability but may reduce cellular permeability .

Biological Activity

4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and findings from various studies.

The molecular formula of this compound is C19H15ClN3C_{19}H_{15}ClN_{3} with a molecular weight of 316.79 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core structure that is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Molecular Targets : It has been shown to interact with proteins such as ATF4 and NF-kB, which play pivotal roles in the inflammatory response and apoptosis.
  • Pathways : The compound inhibits the NF-kB pathway, reducing endoplasmic reticulum stress and subsequently decreasing the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α (TNF-α) .

1. Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for treating neurodegenerative diseases .

2. Anti-inflammatory Effects

The compound's inhibition of the NF-kB pathway suggests potential anti-inflammatory properties. In cell viability assays, it has been observed to reduce the expression of pro-inflammatory cytokines, indicating its utility in managing inflammatory conditions .

3. Anticancer Activity

Several derivatives of this compound have shown promising anticancer activity. For instance, in studies involving various cancer cell lines, it demonstrated significant growth inhibition, particularly against lung carcinoma and renal cancer cell lines .

Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects against renal carcinoma cell lines (RFX 393), derivatives of this compound exhibited IC50 values ranging from 11.70 µM to 19.92 µM, indicating moderate to high potency against these cancer cells .

CompoundCell LineIC50 (µM)
Derivative ARFX 39311.70
Derivative BRFX 39319.92

Study 2: Molecular Docking Studies

Molecular docking studies have revealed that this compound can effectively bind to various targets involved in cancer progression and inflammation. The binding affinity was assessed through computational modeling, confirming its potential as a lead compound for further drug development .

Research Applications

The versatility of this compound extends to multiple applications in scientific research:

  • Medicinal Chemistry : Investigated for neuroprotective and anti-inflammatory applications.
  • Pharmaceutical Development : Serves as a lead compound for synthesizing new drugs targeting specific molecular pathways involved in diseases.
  • Biological Studies : Utilized in cell viability assays and enzyme inhibition studies to elucidate its biological mechanisms .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-methoxyphenyl-derived amines. Key steps include:

  • Reflux in isopropanol with catalytic HCl (3 drops) for 12–48 hours .
  • Purification : Neutralization with NH4_4OH, extraction with CHCl3_3, and recrystallization from methanol (yields: 27–86%) .
    • Critical factors : Extended reaction times (≥24 hours) improve yields for bulky amines. Acid catalysis ensures efficient substitution at the 4-position .

Q. How is structural characterization performed for this compound, and what analytical data are critical?

  • Techniques :

  • 1^1H/13^{13}C NMR : Key signals include aromatic protons (δ 6.7–8.2 ppm), NH groups (δ 9–12 ppm), and methoxy protons (δ 3.7–3.8 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 375.1814 for a derivative) .
  • Melting points : Range from 188–281°C, indicating purity .

Advanced Research Questions

Q. How do substituents at the 6-position modulate kinase inhibition selectivity, and what structural features enhance binding affinity?

  • SAR Insights :

  • Methoxy groups : Enhance solubility and stabilize π-π interactions in kinase active sites (e.g., EGFR inhibition) .
  • Bulky substituents : Naphthyl or benzyl groups at the 6-position improve selectivity for VEGFR2 over CDK2 due to steric effects .
  • Table : Comparative IC50_{50} values for derivatives :
SubstituentEGFR IC50_{50} (nM)VEGFR2 IC50_{50} (nM)
2-Methylbenzyl1285
2,5-Dimethoxybenzyl8120
1-Naphthylmethyl2515

Q. How can contradictions in biochemical data across studies be resolved, particularly in kinase inhibition assays?

  • Approaches :

  • Assay standardization : Use consistent ATP concentrations (e.g., 10 µM) and enzyme isoforms .
  • Control experiments : Validate compound stability under assay conditions (e.g., DMSO concentration ≤1%) .
  • Crystallography : Resolve binding modes of conflicting analogs (e.g., 4-methoxyphenyl vs. 4-chlorophenyl derivatives) .

Q. What strategies improve the solubility and bioavailability of this compound derivatives?

  • Methods :

  • PEGylation : Introduce polyethylene glycol chains at the 2-amino group to enhance aqueous solubility .
  • Prodrug design : Convert NH2_2 groups to phosphate esters for improved intestinal absorption .
  • Co-crystallization : Use cyclodextrins or sulfobutylether-β-cyclodextrin to stabilize amorphous phases .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC50_{50} values for EGFR inhibition among structurally similar analogs?

  • Root causes :

  • Enzyme source variability : Recombinant vs. native EGFR isoforms may exhibit differential binding .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) reduce basicity of the pyrrolo N-H, weakening H-bonding in the ATP pocket .
    • Resolution : Perform meta-analysis using standardized protocols (e.g., Eurofins KinaseProfiler™ assays) .

Tables of Key Properties

Table 1 : Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC14_{14}H11_{11}ClN4_4O
Molecular Weight286.72 g/mol
Melting Point249–251°C
logP (Predicted)3.2
Hydrogen Bond Donors2

Table 2 : Synthetic Yields Under Varied Conditions

Amine ReactantReaction Time (h)Yield (%)
4-Methoxyphenethylamine1264
1-Naphthylmethylamine4877
2-Fluoro-4-chloroaniline2470

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

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